N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640817-80-5
VCID: VC11875467
InChI: InChI=1S/C18H24F3N5O2S/c1-4-25-12-16(23-13(25)2)29(27,28)26-10-6-7-14(11-26)24(3)17-15(18(19,20)21)8-5-9-22-17/h5,8-9,12,14H,4,6-7,10-11H2,1-3H3
SMILES: CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Molecular Formula: C18H24F3N5O2S
Molecular Weight: 431.5 g/mol

N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine

CAS No.: 2640817-80-5

Cat. No.: VC11875467

Molecular Formula: C18H24F3N5O2S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2640817-80-5

Specification

CAS No. 2640817-80-5
Molecular Formula C18H24F3N5O2S
Molecular Weight 431.5 g/mol
IUPAC Name N-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C18H24F3N5O2S/c1-4-25-12-16(23-13(25)2)29(27,28)26-10-6-7-14(11-26)24(3)17-15(18(19,20)21)8-5-9-22-17/h5,8-9,12,14H,4,6-7,10-11H2,1-3H3
Standard InChI Key NAQPAMFVZAQYQD-UHFFFAOYSA-N
SMILES CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F
Canonical SMILES CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F

Introduction

Molecular Features

FeatureDetails
Molecular FormulaC₁₆H₂₂F₃N₅O₂S
Molecular WeightApproximately 405.44 g/mol
Functional GroupsSulfonamide, trifluoromethyl, imidazole, piperidine, pyridine
Key InteractionsHydrogen bonding (via NH), hydrophobic interactions (via CF₃ and alkyls)

Synthesis Pathways

The synthesis of similar compounds often involves:

  • Formation of the Imidazole-Sulfonyl Intermediate:

    • Starting from an imidazole derivative, a sulfonation reaction introduces the sulfonyl group.

  • Functionalization of Piperidine:

    • The piperidine ring is functionalized at specific positions using alkylation or reductive amination methods.

  • Coupling with Pyridine Derivatives:

    • A coupling reaction (e.g., via amide bond formation) links the piperidine intermediate with a trifluoromethyl-substituted pyridine.

This multistep synthesis typically employs reagents like sulfonyl chlorides, alkyl halides, and coupling agents such as EDCI or DCC for amide bond formation.

Potential Applications

Compounds with similar structural motifs have been investigated for various biological activities:

Anticancer Potential

Trifluoromethylated pyridines have shown promise in modulating biological targets such as kinases or enzymes involved in cancer progression .

Antimalarial Research

Similar sulfonamide-based compounds have demonstrated inhibitory effects against Plasmodium falciparum .

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies chemical shifts corresponding to imidazole, piperidine, pyridine, and trifluoromethyl groups.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (FTIR):

    • Detects characteristic vibrations for sulfonamide (-SO₂-NH) and CF₃ groups.

  • X-ray Crystallography:

    • Provides detailed information on molecular geometry if crystallized.

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